Cas no 2758126-11-1 (TRPC5-IN-3)

TRPC5-IN-3 化学的及び物理的性質
名前と識別子
-
- 3(2H)-Pyridazinone, 4-chloro-5-[5,6-dihydro-3-[[2-(trifluoromethyl)phenyl]methyl]imidazo[1,2-a]pyrazin-7(8H)-yl]-
- TRPC5-IN-3
-
- インチ: 1S/C18H15ClF3N5O/c19-16-14(9-24-25-17(16)28)26-5-6-27-12(8-23-15(27)10-26)7-11-3-1-2-4-13(11)18(20,21)22/h1-4,8-9H,5-7,10H2,(H,25,28)
- InChIKey: YCFHBAWLBRKMTI-UHFFFAOYSA-N
- SMILES: C1(=O)NN=CC(N2CCN3C(CC4=CC=CC=C4C(F)(F)F)=CN=C3C2)=C1Cl
TRPC5-IN-3 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T62067-50 mg |
TRPC5-IN-3 |
2758126-11-1 | 50mg |
¥13800.00 | 2023-02-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T62067-100 mg |
TRPC5-IN-3 |
2758126-11-1 | 100MG |
¥17500.00 | 2023-02-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T62067-50mg |
TRPC5-IN-3 |
2758126-11-1 | 50mg |
¥ 13800 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T62067-5 mg |
TRPC5-IN-3 |
2758126-11-1 | 5mg |
¥7000.00 | 2023-02-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T62067-100mg |
TRPC5-IN-3 |
2758126-11-1 | 100mg |
¥ 17500 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T62067-5mg |
TRPC5-IN-3 |
2758126-11-1 | 5mg |
¥ 7000 | 2023-09-07 |
TRPC5-IN-3 関連文献
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
TRPC5-IN-3に関する追加情報
TRPC5-IN-3 (CAS No. 2758126-11-1): A Potent and Selective TRPC5 Channel Inhibitor
TRPC5-IN-3, with the CAS Number 2758126-11-1, is a potent and selective inhibitor of the transient receptor potential canonical 5 (TRPC5) channel. This compound has garnered significant attention in recent years due to its potential therapeutic applications in various neurological and cardiovascular disorders. TRPC5 channels are non-selective cation channels that play crucial roles in cellular calcium signaling, which is essential for numerous physiological processes, including neuronal function, vascular tone, and immune responses.
The discovery and development of TRPC5-IN-3 have been driven by the growing understanding of the TRPC5 channel's involvement in several disease states. TRPC5 channels are expressed in various tissues, including the brain, retina, and vascular smooth muscle cells. Dysregulation of these channels has been implicated in conditions such as neurodegenerative diseases, chronic pain, and hypertension. Therefore, the development of selective inhibitors like TRPC5-IN-3 represents a promising therapeutic strategy to modulate TRPC5 activity and potentially treat these disorders.
TRPC5-IN-3 has been extensively studied for its pharmacological properties. It exhibits high potency and selectivity for TRPC5 channels over other TRP channels and ion channels. In vitro studies have shown that TRPC5-IN-3 effectively inhibits TRPC5 channel activity with an IC50 value in the low nanomolar range. This high potency makes it a valuable tool for researchers investigating the physiological and pathological roles of TRPC5 channels.
In addition to its potent inhibitory effects, TRPC5-IN-3 has demonstrated favorable pharmacokinetic properties. Preclinical studies have shown that it is well-tolerated and exhibits good oral bioavailability, making it suitable for both in vitro and in vivo experiments. These properties are crucial for translating laboratory findings into clinical applications.
The therapeutic potential of TRPC5-IN-3 has been explored in several preclinical models. For instance, studies have shown that inhibition of TRPC5 channels with TRPC5-IN-3 can reduce neuronal hyperexcitability and alleviate symptoms in models of neuropathic pain. Similarly, inhibition of TRPC5 channels has been shown to improve vascular function and reduce blood pressure in models of hypertension. These findings suggest that TRPC5-IN-3 could be a valuable therapeutic agent for treating a range of conditions associated with TRPC5 channel dysregulation.
Beyond its therapeutic applications, TRPC5-IN-3 is also a valuable research tool for investigating the role of TRPC5 channels in cellular processes. Its high selectivity allows researchers to study the specific contributions of TRPC5 channels to various physiological functions without interference from other ion channels. This makes it an essential compound for advancing our understanding of calcium signaling pathways and their implications in health and disease.
The development of TRPC5-IN-3 is part of a broader effort to identify and characterize novel ion channel modulators with therapeutic potential. Recent advancements in high-throughput screening technologies and computational methods have facilitated the discovery of compounds like TRPC5-IN-3. These tools enable researchers to efficiently identify lead compounds with desired pharmacological properties and optimize them for clinical use.
In conclusion, TRPC5-IN-3 (CAS No. 2758126-11-1) is a potent and selective inhibitor of the TRPC5 channel with significant potential for both research and therapeutic applications. Its high potency, selectivity, and favorable pharmacokinetic properties make it a valuable tool for advancing our understanding of TRPC5 channel function and developing new treatments for diseases associated with TRPC5 channel dysregulation. Ongoing research continues to explore the full range of its applications, promising exciting developments in the field of ion channel pharmacology.
2758126-11-1 (TRPC5-IN-3) Related Products
- 1721-51-3(D-alpha-Tocotrienol)
- 1261998-75-7(3-Pyridinol, 6-(3-chloro-4-fluorophenyl)-)
- 2172509-33-8(5-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid)
- 899981-93-2(5-amino-N-(2-bromo-4-methylphenyl)-1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)
- 1353995-68-2((S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide)
- 2418650-20-9(2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride)
- 1220029-57-1(4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride)
- 1807941-00-9((1S)-1-3-Fluoro-4-(1H-pyrazol-1-yl)phenylethan-1-amine Hydrochloride)
- 2228786-07-8(1-(4-Bromo-3-methylbutyl)pyrrolidine)
- 2172323-67-8(1-(3-chloropyridin-2-yl)azetidin-2-ylmethanamine)




